Methyl 2-octynoate
Overview
Description
Methyl 2-octynoate is a chemical compound that has been studied for various applications, including its effects on diesel fuel combustion and emissions, as well as its safety assessment as a fragrance ingredient. It is known for its role in reducing soot emissions when used as an additive in diesel fuel and has been evaluated for its potential health and environmental impacts .
Synthesis Analysis
The synthesis of methyl 2-octynoate and related compounds has been explored in several studies. For instance, selective hydrogenation of methyl oct-2-ynoate using quinoline poisoned palladium as a catalyst has been used to synthesize methyl oct-cis-2-enoate, which contains methyl 2-octynoate as a starting material . Additionally, various synthetic routes have been developed to create structurally related compounds, such as methyl (E,Z,Z)-2,9,12-octadecatrienoate and methyl (E,Z,Z)-2,11,14-eicosatrienoate, which involve coupling reactions and stereospecific hydrogenations .
Molecular Structure Analysis
The molecular structure of methyl 2-octynoate influences its physical and chemical properties, as well as its behavior during chemical reactions. The presence of the ester functional group and the alkyne bond within its structure are key features that affect its reactivity and interactions with other molecules. The molecular structure has been confirmed through various spectroscopic methods, including infrared spectra .
Chemical Reactions Analysis
Methyl 2-octynoate participates in chemical reactions that are significant in the context of fuel combustion and emissions. It has been shown to contribute to soot reduction when blended with diesel fuel, which is attributed to the oxygenated structures within the molecule. The molecular structure of methyl 2-octynoate and related oxygenated fuels plays a crucial role in determining their combustion characteristics and their ability to reduce soot emissions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-octynoate, such as its volatility and interaction with polar and non-polar phases, have been studied using gas-liquid chromatography (GLC). The position of the double bond in the molecule affects its retention times during GLC, indicating that volatility is a significant factor in its separation and analysis . Furthermore, safety assessments have shown that methyl 2-octynoate is not genotoxic and does not pose significant risks for repeated dose toxicity, developmental and reproductive toxicity, or local respiratory toxicity at current exposure levels .
Scientific Research Applications
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Food and Beverages
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Cleaning Products
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Environmental Uses
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Perfumes
- Summary of Application : Methyl 2-octynoate is used in the formulation of perfumes . It is an odorous molecule of synthetic origin which is one of the 24 allergens regulated by Europe .
- Results or Outcomes : The use of Methyl 2-octynoate in perfumes would contribute to the overall sensory experience of the product .
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Oral Products
Safety And Hazards
Methyl 2-octynoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and may cause an allergic skin reaction . It is also very toxic to aquatic life and harmful to aquatic life with long-lasting effects . It is moderately toxic by ingestion and skin contact and is a moderate skin and eye irritant .
Future Directions
Methyl 2-octynoate is a useful flavor and fragrance agent . It has been evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety . The data show that Methyl 2-octynoate is not genotoxic . It is expected that future research will continue to explore its potential applications and safety profile.
properties
IUPAC Name |
methyl oct-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLZQXRXIKQFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047093 | |
Record name | Methyl 2-octynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to slightly yellow liquid; Powerful, unpleasant odour. Violet like when diluted. | |
Record name | Methyl 2-octynoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1356/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
217.00 to 220.00 °C. @ 760.00 mm Hg | |
Record name | Methyl 2-octynoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin, Soluble (in ethanol) | |
Record name | Methyl 2-octynoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1356/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.919-0.924 | |
Record name | Methyl 2-octynoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1356/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl 2-octynoate | |
CAS RN |
111-12-6 | |
Record name | Methyl 2-octynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl heptine carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-octynoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Octynoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-octynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl oct-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL HEPTINE CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TTP6YT2T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl 2-octynoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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